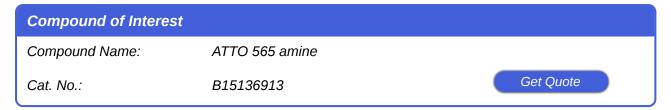


ATTO 565 Amine: A Technical Guide to Biocompatibility for Live-Cell Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a rhodamine-based fluorescent dye, has emerged as a valuable tool in high-sensitivity and long-term live-cell imaging applications.[1] Its exceptional optical properties, including a high fluorescence quantum yield and photostability, make it a popular choice for advanced microscopy techniques.[1][2] This technical guide provides an in-depth analysis of the biocompatibility of **ATTO 565 amine**, a derivative commonly used for labeling biomolecules. It consolidates key data on cytotoxicity and phototoxicity, offers detailed experimental protocols, and presents visual workflows to aid in experimental design and execution.

Core Properties of ATTO 565

ATTO 565 is characterized by its strong absorption and emission in the visible spectrum, making it compatible with common laser lines in fluorescence microscopy.[3][4] Its key optical and photophysical parameters are summarized below.

Table 1: Optical and Photophysical Properties of ATTO 565



Property	Value	Reference(s)
Maximum Excitation Wavelength (λex)	564 nm	[1][4]
Maximum Emission Wavelength (λem)	590 nm	[1][3][4]
Molar Extinction Coefficient (ε)	120,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	90%	[1][3]
Fluorescence Lifetime (τ)	4.0 ns	[1]

Biocompatibility Profile

The suitability of a fluorescent probe for live-cell imaging is critically dependent on its biocompatibility. This encompasses both its inherent chemical toxicity (cytotoxicity) and the damage induced by light excitation (phototoxicity).

Cytotoxicity Assessment

ATTO 565 generally exhibits low biotoxicity.[2][5] However, as with any exogenous agent, it is crucial to determine the optimal concentration to minimize cytotoxic effects while achieving sufficient signal for imaging.

One study demonstrated that an ATTO 565-based fluorescent probe showed good cell permeability and low cytotoxicity, with 85% of cells remaining viable after a 30-minute incubation.[5]

Cell Line	Concentrati on	Incubation Time	Viability Assay	Percent Viability	Reference
Not Specified	Not Specified	30 min	Not Specified	85%	[5]

Phototoxicity Profile



Phototoxicity arises from the generation of reactive oxygen species (ROS) by the fluorophore upon excitation, which can lead to cellular damage and apoptosis. While ATTO 565 is known for its high photostability, intense or prolonged illumination can still induce phototoxic effects.[1] [4]

Photostability, the dye's resistance to photobleaching, is often used as an indicator of its potential for lower phototoxicity. The average bleaching times for ATTO 565 under different light intensities have been reported.[4]

Light Intensity (W/cm²)	Average Bleaching Time (s)	Reference
284	63.0	[4]
568	21.8	[4]
1136	18.2	[4]

Experimental Protocols Protein Labeling with ATTO 565 NHS Ester

ATTO 565 amine is typically conjugated to proteins via its N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines on the protein.[6]

Materials:

- Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS)
- ATTO 565 NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Bicarbonate buffer (1 M, pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:



- Prepare Protein Solution: Dissolve the protein in a suitable buffer to a final concentration of 2 mg/mL. If the buffer contains amines (e.g., Tris), dialyze the protein against PBS. Adjust the pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
- Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 565 NHS ester in DMF or DMSO to a concentration of 2 mg/mL.
- Conjugation Reaction: Add a 5- to 15-fold molar excess of the dye stock solution to the
 protein solution while gently stirring.[1] Incubate the reaction for 1 hour at room temperature,
 protected from light.[1]
- Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.[1]
- Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565) to calculate the DOL.[1]

Live-Cell Staining with ATTO 565 Conjugates

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- ATTO 565-labeled protein conjugate
- Cell culture medium (phenol red-free for imaging)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Preparation: Culture cells to the desired confluency.
- Staining Solution Preparation: Dilute the ATTO 565-labeled protein conjugate in pre-warmed, phenol red-free cell culture medium to the desired final concentration (e.g., 3-6 μM, optimization may be required).[7]



- Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.
- Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO2 atmosphere.[7]
- Washing: Remove the staining solution and wash the cells two to three times with prewarmed, phenol red-free medium to remove unbound conjugate.
- Imaging: Image the cells immediately in phenol red-free medium.

Cytotoxicity Assay (MTS Assay)

Materials:

- Cells seeded in a 96-well plate
- ATTO 565 amine or conjugate at various concentrations
- MTS reagent
- Plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-4,000 cells per well and culture for 24 hours.
- Treatment: Treat the cells with a serial dilution of the ATTO 565 compound for the desired duration (e.g., 24 hours). Include untreated cells as a control.
- MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
- Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.



Phototoxicity Assay

Materials:

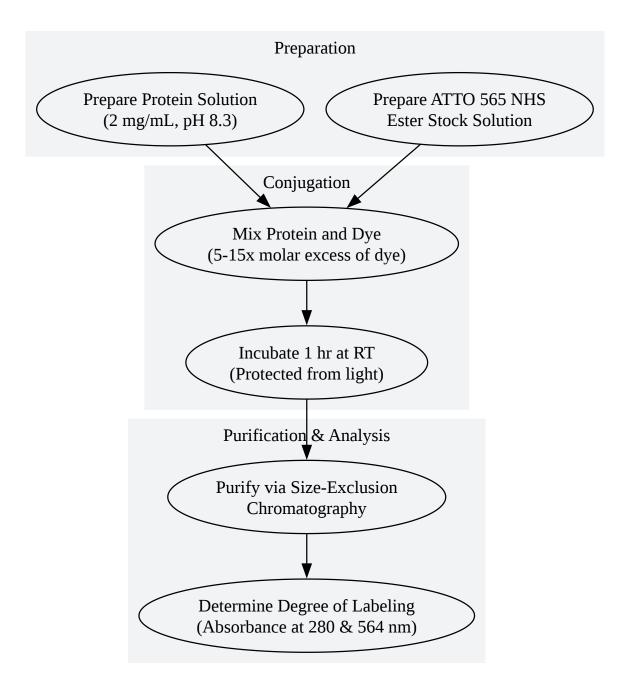
- Cells stained with ATTO 565 conjugate (as described above)
- Fluorescence microscope with a defined region of interest (ROI) illumination capability
- Cell viability indicator (e.g., Propidium Iodide or a live/dead cell staining kit)

Procedure:

- Cell Preparation and Staining: Prepare and stain cells with the ATTO 565 conjugate as for live-cell imaging.
- Pre-illumination Imaging: Acquire a low-magnification image of the cells and a preillumination fluorescence image of the target area.
- Phototoxicity Induction: Expose a defined ROI to continuous excitation light at 561 nm for a set duration (e.g., 1, 5, 10 minutes) using a specific laser power.
- Post-illumination Viability Staining: Immediately after illumination, add a cell viability indicator to the medium and incubate according to the manufacturer's protocol.
- Post-illumination Imaging: Acquire brightfield and fluorescence images to assess cell
 morphology and the uptake of the viability stain in the illuminated and surrounding nonilluminated areas.
- Quantification: Quantify the number of dead cells (positive for the viability stain) within the illuminated ROI and in control regions.

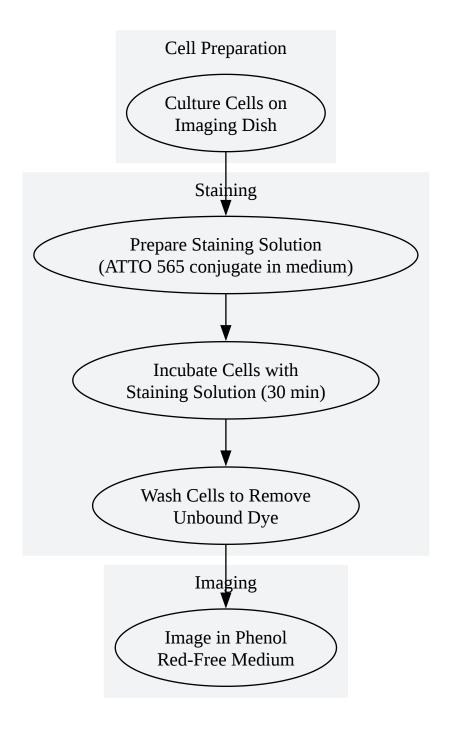
Visualizing Experimental Workflows





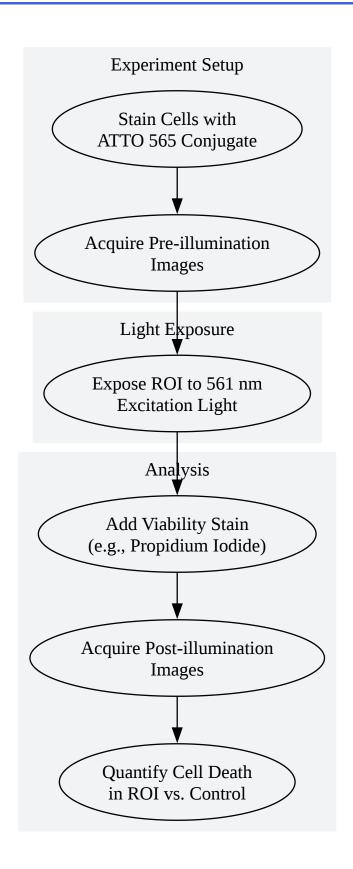
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Conclusion

ATTO 565 amine is a high-performance fluorescent probe suitable for a wide range of live-cell imaging applications. Its low intrinsic cytotoxicity and high photostability contribute to its excellent biocompatibility. However, for quantitative and long-term imaging studies, it is imperative for researchers to empirically determine the optimal dye concentration and illumination parameters to minimize phototoxic effects and ensure the integrity of the biological system under investigation. The protocols and data presented in this guide provide a solid foundation for developing robust and reliable live-cell imaging experiments with ATTO 565.

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